molecular formula C18H16FN3O4 B2734641 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 941946-51-6

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2734641
CAS No.: 941946-51-6
M. Wt: 357.341
InChI Key: XRCRLODIDWNKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide ( 941946-51-6) is a chemical compound with the molecular formula C18H16FN3O4 and a molecular weight of 357.34 g/mol . This reagent features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The 1,3,4-oxadiazole moiety is recognized as a bioisostere for carbonyl-containing groups like esters and amides, allowing it to participate in key hydrogen bonding interactions with biological receptors . Research into 1,3,4-oxadiazole derivatives has demonstrated significant potential in anticancer applications . These compounds can exhibit their antiproliferative effects through various mechanism-based approaches, including the inhibition of critical cancer biological targets such as telomerase, thymidylate synthase, and histone deacetylase (HDAC) . Furthermore, studies on related compounds have shown that incorporating a 1,3,4-oxadiazole ring can lead to potent telomerase inhibitory activity, which is a promising target for anticancer therapy as telomerase is reactivated in a vast majority of tumors . The structure of this compound, which combines the 1,3,4-oxadiazole heterocycle with dimethoxyphenyl and fluorophenyl groups, makes it a valuable intermediate for researchers in drug discovery and development. It is particularly useful for investigating structure-activity relationships (SAR) and for screening against a panel of cancer cell lines to elucidate its specific mechanism of action . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-24-14-8-12(9-15(10-14)25-2)17-21-22-18(26-17)20-16(23)7-11-3-5-13(19)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRLODIDWNKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes controlled oxidation under acidic conditions. Key findings include:

Reagent SystemConditionsProduct FormedYield (%)Reference
KMnO₄ in H₂SO₄ (0.1 M)60°C, 4 hr3,5-Dimethoxybenzoic acid derivative78
H₂O₂/FeCl₃RT, 12 hrRing-opened hydrazide intermediate62

Mechanistic studies indicate that oxidation primarily targets the C=N bonds in the oxadiazole ring, leading to cleavage and subsequent formation of carboxylic acid derivatives.

Reduction Reactions

The acetamide group and oxadiazole ring exhibit distinct reduction pathways:

ReagentTarget SiteProductSelectivityReference
LiAlH₄ in THFAcetamide carbonyl2-(4-Fluorophenyl)ethylamine analog>90%
H₂/Pd-COxadiazole ringPartially saturated thiadiazole55

Reduction of the acetamide moiety proceeds via nucleophilic hydride attack, while catalytic hydrogenation selectively reduces the heterocycle's double bonds.

Hydrolysis and Solvolysis

The compound undergoes pH-dependent hydrolysis:

Acidic Hydrolysis (HCl 6M, reflux):

  • Cleaves acetamide to yield 4-fluorophenylacetic acid (83% yield)

  • Oxadiazole ring remains intact under these conditions

Basic Hydrolysis (NaOH 2M, 80°C):

  • Simultaneous decomposition of oxadiazole to hydrazine derivative

  • Forms 3,5-dimethoxyphenylhydrazine (68% yield)

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs electrophiles to specific positions:

ReactionReagentPosition SubstitutedProduct StabilityReference
NitrationHNO₃/H₂SO₄Para to methoxyModerate
SulfonationSO₃/DCMOrtho to methoxyHigh

Methoxy groups activate the ring, with steric effects from the 3,5-substitution pattern favoring para selectivity in nitration.

Nucleophilic Substitution

The 4-fluorophenyl group participates in SNAr reactions:

NucleophileConditionsDisplacement SiteRate Constant (k, s⁻¹)Reference
NaOMe in DMSO120°C, 8 hrFluorine replacement2.1×10⁻⁴
PiperidineReflux, 24 hrNo reaction-

Fluorine's poor leaving-group character limits reactivity, requiring strong bases and elevated temperatures for substitution.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

DipolarophileCatalystNew Ring SystemApplicationReference
PhenylacetyleneCuI/DBUTriazole-oxadiazoleFluorescent probes
NorborneneRu-carbeneBicyclic adductPolymer precursors

Density functional theory (DFT) calculations confirm favorable orbital interactions between the oxadiazole's π-system and dipolarophiles .

Coordination Chemistry

The oxadiazole nitrogen atoms act as ligand sites:

Metal SaltCoordination ModeComplex Stability (log β)ApplicationReference
Cu(NO₃)₂N,N-bidentate8.2±0.3Catalytic oxidation
Pd(OAc)₂Monodentate4.7±0.2Cross-coupling

X-ray crystallography of the Cu complex reveals distorted square-planar geometry with bond lengths of 1.98-2.03 Å.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide serves as a building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desired properties.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens.
  • Antifungal Effects : Research suggests potential antifungal properties that could be harnessed in treating fungal infections.
  • Anticancer Activity : Recent studies have shown that certain oxadiazole derivatives demonstrate cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. For instance, compounds similar to this compound have been tested against CNS and renal cancer cells with promising results .

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development : Its structural features make it a candidate for drug development targeting specific diseases. For example, oxadiazole derivatives have been studied for their ability to inhibit certain enzymes related to cancer progression .
  • Anti-inflammatory Agents : Some derivatives are being evaluated for their potential as anti-inflammatory agents by inhibiting TNFα and related pathways .

Industrial Applications

In industry, this compound can be utilized in developing new materials with specific properties such as:

  • Polymers : The compound can be incorporated into polymer matrices to enhance performance characteristics.
  • Coatings : Its chemical stability makes it suitable for use in protective coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Bioactivities Tested
Target Compound 1,3,4-Oxadiazole 5-(3,5-Dimethoxyphenyl), 2-(4-fluorophenylacetamide) ~387.38 (calculated) Not explicitly reported
8t 1,3,4-Oxadiazole 5-(1H-Indol-3-ylmethyl), 2-sulfanyl, N-(5-chloro-2-methylphenyl) 428.5 LOX, α-glucosidase, BChE inhibition
8v 1,3,4-Oxadiazole 5-(1H-Indol-3-ylmethyl), 2-sulfanyl, N-(2-methyl-6-nitrophenyl) 423 LOX, α-glucosidase, BChE inhibition
N-[4-Acetyl-5-(4-fluorophenyl)-... 4,5-Dihydro-1,3,4-thiadiazole 4-Acetyl, 5-(4-fluorophenyl), 2-acetamide ~323.35 (calculated) Physical properties studied (no bioactivity reported)

Key Observations:

  • Core Heterocycle: The target compound’s fully unsaturated 1,3,4-oxadiazole ring contrasts with the partially saturated 4,5-dihydro-1,3,4-thiadiazole in . The oxadiazole’s planar structure may enhance π-π stacking interactions in enzyme binding compared to the thiadiazole’s reduced planarity .
  • Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound likely increases solubility compared to the chloro (8t) or nitro (8v) substituents in compounds, which may improve bioavailability . The absence of a sulfanyl (-S-) group in the target compound distinguishes it from analogs. The 4-fluorophenyl group in the target compound and suggests shared strategies for enhancing lipophilicity and target selectivity, though the acetamide positioning differs.

Metabolic and Stability Considerations

  • The 1,3,4-oxadiazole core in the target compound is generally resistant to metabolic degradation, contrasting with the dihydro-thiadiazole in , which may be more prone to oxidation.
  • The 4-fluorophenyl group in both the target compound and could slow hepatic metabolism due to fluorine’s blocking effect on cytochrome P450 enzymes.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Oxadiazole Ring : Known for its diverse biological activities.
  • Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Fluorophenyl Acetamide Moiety : Contributes to its pharmacological profile.

Molecular Properties

  • Molecular Weight : 357.4 g/mol
  • LogP (Octanol-Water Partition Coefficient) : 2.7, indicating moderate lipophilicity.
  • Hydrogen Bond Donors/Acceptors : 1 donor and 7 acceptors, suggesting good potential for interaction with biological macromolecules .

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, it could inhibit tyrosine kinases or modulate NF-kB activity, which is crucial in cancer cell survival and proliferation .
  • Case Studies :
    • A study on oxadiazole derivatives highlighted their cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.20 to 48.0 μM .
    • Another investigation reported that certain oxadiazole derivatives demonstrated significant growth inhibition against the National Cancer Institute's 60 human cancer cell lines panel .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the dimethoxyphenyl group enhances its interaction with bacterial membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key findings include:

  • Substituent Effects : Variations in the phenyl groups (e.g., methoxy vs. fluorine substitutions) can alter the compound's lipophilicity and binding affinity to biological targets.
  • Oxadiazole Ring Positioning : The position of substituents on the oxadiazole ring affects its electronic properties and reactivity, impacting overall bioactivity .

Summary of Research Findings

StudyActivityIC50 Value
Study AAnticancer (HCT15 Cell Line)0.49 µM
Study BAntimicrobial (S. aureus)Effective
Study CAntitumor (NCI Panel)0.20 - 48.0 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step route involving:

Cyclization : Formation of the 1,3,4-oxadiazole ring by reacting a substituted hydrazide with an appropriate carbonyl source (e.g., POCl₃ or H₂SO₄) under reflux.

Acetamide coupling : Introduce the 4-fluorophenylacetamide moiety via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .

  • Optimization : Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for acid scavenging). Monitor yields via HPLC or TLC .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Methods :

  • HPLC/GC-MS : Assess purity (>95% recommended) using reverse-phase C18 columns with acetonitrile/water gradients.
  • Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic signals at δ 7.0–7.5 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What are the critical crystallographic parameters for characterizing its solid-state structure?

  • Crystal Data : Based on analogous compounds (e.g., C₁₂H₁₂FN₃O₂S in ):

  • Space Group : Monoclinic (e.g., P2₁/c).
  • Unit Cell Dimensions : a = 9.5–12.8 Å, β = 101.8°, Z = 4.
  • X-ray Diffraction : Use MoKα radiation (λ = 0.71073 Å) and refine structures with software like SHELXL .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?

  • Methodology :

Geometry Optimization : Use Gaussian 09/B3LYP/6-31G(d) to minimize energy and calculate electrostatic potential surfaces.

Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the oxadiazole ring and active-site residues .

  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in biological activity data (e.g., variable IC₅₀ values across studies)?

  • Root Causes :

  • Solubility Issues : Use DMSO stocks ≤1% to avoid aggregation.
  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa).
    • Resolution : Perform dose-response curves in triplicate, validate with orthogonal assays (e.g., SPR vs. fluorescence polarization), and apply statistical rigor (p < 0.05, ANOVA) .

Q. How can process control and scaling-up challenges be addressed during pilot-scale synthesis?

  • Engineering Considerations :

  • Membrane Separation : Purify intermediates using nanofiltration (MWCO 500 Da) to remove unreacted precursors .
  • Process Simulation : Use Aspen Plus to model heat transfer and optimize reaction exothermicity (e.g., cooling jacket requirements) .
    • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.